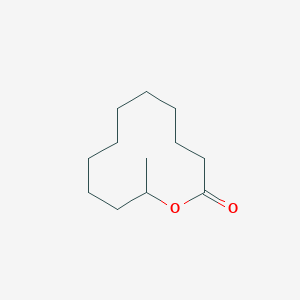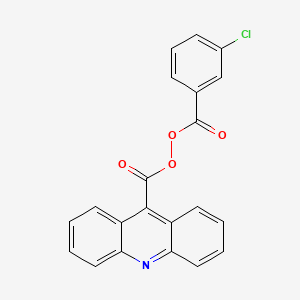
(3-Chlorobenzoyl) acridine-9-carboperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorobenzoyl) acridine-9-carboperoxoate is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a 3-chlorobenzoyl group and an acridine-9-carboperoxoate moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of (3-Chlorobenzoyl) acridine-9-carboperoxoate typically involves the following steps:
Formation of 3-Chlorobenzoyl Chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of Acridine-9-Carboxylic Acid: Acridine-9-carboxylic acid can be synthesized through various methods, including the oxidation of acridine with potassium permanganate.
Coupling Reaction: The final step involves the coupling of 3-chlorobenzoyl chloride with acridine-9-carboxylic acid in the presence of a base such as pyridine to form this compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(3-Chlorobenzoyl) acridine-9-carboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 3-chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(3-Chlorobenzoyl) acridine-9-carboperoxoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other acridine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-Chlorobenzoyl) acridine-9-carboperoxoate involves its interaction with biological molecules. The acridine moiety can intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also interact with other molecular targets and pathways, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
(3-Chlorobenzoyl) acridine-9-carboperoxoate can be compared with other acridine derivatives, such as:
Acriflavine: Known for its antibacterial and antimalarial properties.
Proflavine: Used as an antiseptic and disinfectant.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activities compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
109392-91-8 |
|---|---|
Molekularformel |
C21H12ClNO4 |
Molekulargewicht |
377.8 g/mol |
IUPAC-Name |
(3-chlorobenzoyl) acridine-9-carboperoxoate |
InChI |
InChI=1S/C21H12ClNO4/c22-14-7-5-6-13(12-14)20(24)26-27-21(25)19-15-8-1-3-10-17(15)23-18-11-4-2-9-16(18)19/h1-12H |
InChI-Schlüssel |
BRQHESDGSLDBFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)OOC(=O)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


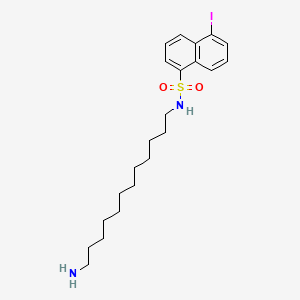
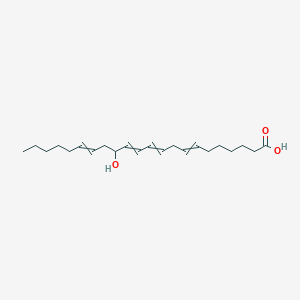
![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
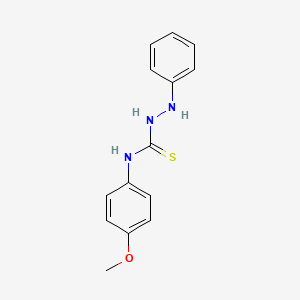
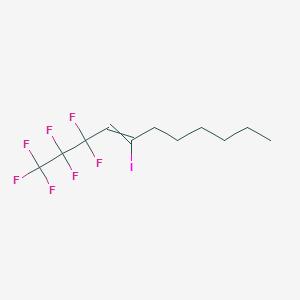
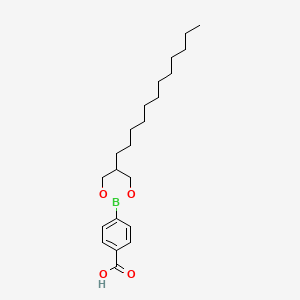

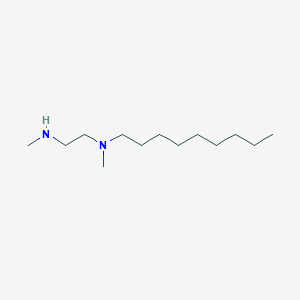
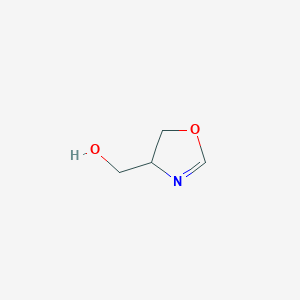
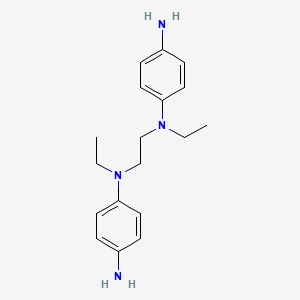
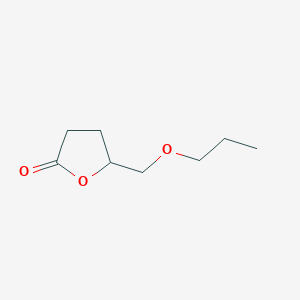
![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)
